3,3,3-Trifluoro-l-alanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJQKIDUCWWIBW-PVQJCKRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H](C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938535 | |
| Record name | 3,3,3-Trifluoroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17463-43-3, 127127-25-7 | |
| Record name | 3,3,3-Trifluoroalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017463433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127127257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Trifluoroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIFLUOROALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT6AV26MM7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 3,3,3 Trifluoro L Alanine and Its Precursors
Chemical Synthesis Approaches
The chemical synthesis of 3,3,3-Trifluoro-L-alanine has evolved from early racemic methods to highly sophisticated enantioselective strategies, enabling the production of the desired L-enantiomer with high purity.
Racemic Synthesis Pathways
Early methods for synthesizing 3,3,3-Trifluoroalanine produced a racemic mixture of its enantiomers. One of the initial syntheses started from hexafluoroacetone. nih.gov This process involved the cyclization of a hexafluoroacetone-derived benzamide (B126) using tin(II) to form an oxazole (B20620) ring, which was then converted to racemic trifluoroalanine (B10777074). nih.gov
Another approach utilized ethyl trifluoropyruvate as the starting material. nih.gov An imine formed with methylphenylamine undergoes a biorxiv.org-proton shift, rearranging the compound to a different imine that can be hydrolyzed to yield racemic trifluoroalanine. nih.gov
A straightforward synthesis was also reported by Weygand, Steglich, and Fraunberger in 1967, although the specifics of the methodology are not detailed in the abstract. nih.gov These racemic syntheses, while foundational, necessitated further resolution steps to isolate the biologically relevant L-enantiomer, driving the development of more direct asymmetric methods.
Enantioselective Chemical Synthesis Strategies
To overcome the limitations of racemic syntheses, significant research has been dedicated to developing enantioselective methods that directly yield non-racemic this compound. These strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.
A highly effective and enantiodivergent synthesis of non-racemic 3,3,3-trifluoroalanine has been developed based on the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate. mdpi.comsciforum.netmdpi.org This methodology allows for the selective production of either the (R) or (S) enantiomer by choosing the appropriate reducing agent. mdpi.com
The key intermediate, a chiral sulfinimine, is formed by the reaction of ethyl trifluoropyruvate with a chiral sulfinamide. nih.gov Subsequent stereoselective reduction of this sulfinimine using reagents like 9-Borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminum hydride (DIBAH) yields diastereomeric sulfinamides with high diastereomeric excess (>95%). mdpi.com Acidic hydrolysis of these separated sulfinamides then provides the desired enantiomer of 3,3,3-trifluoroalanine. mdpi.comsciforum.netmdpi.org For instance, reduction with 9-BBN leads to the (S)-enantiomer, while DIBAH reduction yields the (R)-enantiomer. mdpi.com
Other chiral auxiliaries, such as those derived from phenylglycinol methyl ether, have also been explored to control the stereochemistry of additions across the carbon-nitrogen double bond of imines derived from 3,3,3-trifluoropyruvic acid esters. sorbonne-universite.fr While early attempts with menthol (B31143) as a chiral auxiliary showed low diastereomeric excess, later designs have achieved medium to high levels of stereocontrol. sorbonne-universite.fr The use of chiral oxazaborolidine catalysts in the asymmetric reduction of 2-(N-arylimino)-3,3,3-trifluoropropanoic acid esters has also been investigated, achieving up to 62% enantiomeric excess. researchgate.net
| Method | Chiral Agent | Key Reagent(s) | Outcome | Reference(s) |
| Asymmetric Reduction | Chiral Sulfinimine | 9-BBN or DIBAH | High stereoselectivity for (S) or (R)-enantiomer | mdpi.com |
| Asymmetric Reduction | Chiral Oxazaborolidine | Catecholborane | Up to 62% ee for (R)-enantiomer | researchgate.net |
| Asymmetric Addition | Phenylglycinol methyl ether auxiliary | Carbon nucleophiles | Medium to high diastereoselectivity | sorbonne-universite.fr |
Asymmetric transformations of specifically designed precursors represent another important avenue for the synthesis of enantiomerically enriched 3,3,3-trifluoroalanine. A notable example involves the use of diastereoisomeric oximes of (1-furyl)-trifluoromethyl ketone. nih.gov This ketone is converted into a mixture of diastereomeric oximes, which can be separated by column chromatography. nih.gov These separated oximes are then treated with hydrochloric acid and reduced, followed by ozonolysis of the furan (B31954) ring to yield the corresponding enantiomers of 3,3,3-trifluoroalanine. nih.govmetu.edu.tr
Another innovative approach involves the development of an N-silylimine of trifluoropyruvate. nuph.edu.ua This precursor participates in a Mannich reaction with acetone (B3395972) in the presence of L- or D-proline as an organocatalyst, leading to enantiomerically enriched α-amino-γ-oxocarboxylates. nuph.edu.ua Subsequent hydrolysis of the ester function yields the optically active (R)-α-trifluoromethyl aminocarboxylic acid. nuph.edu.ua This method demonstrates the utility of organocatalysis in the asymmetric synthesis of 3,3,3-trifluoroalanine derivatives.
Biocatalytic and Chemoenzymatic Synthesis Approaches
Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. Chemoenzymatic strategies, which combine chemical and enzymatic steps, further expand the synthetic possibilities.
Enzymatic Production of Trifluorinated Alanine (B10760859) Enantiomers
Enzymes have been successfully employed for the production of both enantiomers of fluorinated alanines. Alanine dehydrogenases (ALDH) and diaminopimelate dehydrogenases (DAPDH) have shown promise in the asymmetric synthesis of these compounds from fluorinated pyruvate (B1213749) precursors. biorxiv.org
Specifically, an alanine dehydrogenase from Vibrio proteolyticus (VpALDH) and a diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH) have been used for the reductive amination of 3,3,3-trifluoropyruvate (F3Pyr). biorxiv.orgresearchgate.net These enzymatic reactions have been successfully demonstrated, representing a key example of biocatalysis for producing amino acids with a trifluoromethyl group. biorxiv.orgresearchgate.net To ensure the continuous production of the necessary NAD(P)H cofactor, a formate (B1220265) dehydrogenase (FDH) from Pseudomonas sp. is often coupled to the system, which oxidizes formate to regenerate NAD(P)H. biorxiv.org
A more recent development involves a biocatalytic strategy for synthesizing 3,3,3-trifluoroalanine via an N-H carbene insertion reaction. mdpi.comresearchgate.net Through the directed evolution of a metalloenzyme, Ht-Cc552, researchers have identified variants with improved yields and enantioselectivity for this transformation. mdpi.comresearchgate.net This method represents a novel approach to forming the carbon-nitrogen bond required for α-CF3-α-amino acids. researchgate.net
| Enzyme System | Substrate | Product | Key Features | Reference(s) |
| VpALDH / StDAPDH with FDH | 3,3,3-Trifluoropyruvate | Trifluorinated alanine | Cofactor regeneration system | biorxiv.orgresearchgate.net |
| Engineered Ht-Cc552 | Aryl amine and alkyl 2-diazo-3,3,3-trifluoropropanoate | Enantioenriched α-trifluoromethyl amines | Biocatalytic N-H carbene insertion | mdpi.comresearchgate.netnih.gov |
| ω-Transaminase | 3-Fluoropyruvate | D-3-fluoroalanine | Use of an amino donor | semanticscholar.org |
Engineered Enzymes for Stereoselective Fluorinated Amino Acid Synthesis
The challenges associated with conventional chemical methods for producing enantiomerically pure fluorinated amino acids have propelled the development of biocatalytic approaches. Engineered enzymes offer a powerful alternative, enabling highly stereoselective synthesis under mild reaction conditions. Key enzyme classes, including dehydrogenases and transaminases, have been successfully employed for the synthesis of this compound and other fluorinated amino acids. acs.org These enzymes, often enhanced through protein engineering, can overcome the difficulties in controlling stereoselectivity that plague traditional synthetic routes. acs.org
Dehydrogenase-Catalyzed Synthesis
Dehydrogenases have emerged as effective biocatalysts for the reductive amination of fluorinated keto acids to produce the corresponding amino acids. The synthesis of alanine, for instance, naturally occurs via the reductive amination of pyruvate, making dehydrogenases a logical choice for synthesizing its fluorinated analogs. nih.gov
Recent studies have highlighted the utility of specific dehydrogenases for producing trifluorinated alanine from its precursor, trifluoropyruvate (F₃Pyr). biorxiv.org Notably, an alanine dehydrogenase from Vibrio proteolyticus (VpALDH) and a diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH) have been shown to catalyze the conversion of trifluoropyruvate into trifluorinated alanine. biorxiv.orgresearchgate.net This represents a significant advancement in biocatalysis, demonstrating the potential for creating amino acids bearing a trifluoromethyl group. biorxiv.orgresearchgate.net
The in vitro enzymatic systems often incorporate a cofactor recycling mechanism to ensure the continuous supply of the necessary reducing equivalents, such as NAD(P)H. researchgate.net For example, a formate dehydrogenase from Pseudomonas sp. 101 can be coupled with the primary reaction to regenerate NADPH or NADH by oxidizing formate to carbon dioxide. nih.gov Using such a system, the synthesis of (R)-3-fluoroalanine and (S)-3-fluoroalanine from 3-fluoropyruvate has achieved yields greater than 85% with complete enantiomeric excess. nih.govbiorxiv.org While these specific high-yield results were for the monofluoroalanine, the same dehydrogenase enzymes were successfully applied to the synthesis of trifluoroalanine. biorxiv.org
The substrate specificity of these enzymes is a critical factor. Alanine dehydrogenase from Vibrio proteolyticus was initially selected for its documented ability to retain over 70% substrate specificity for 3-fluoropyruvate compared to the non-fluorinated pyruvate. biorxiv.org The kinetic properties of these dehydrogenases with fluorinated substrates have been investigated, providing insight into their catalytic efficiency.
Table 1: Dehydrogenases in the Synthesis of Fluorinated Alanines
| Enzyme | Source Organism | Substrate | Product | Key Findings |
|---|---|---|---|---|
| Alanine Dehydrogenase (VpALDH) | Vibrio proteolyticus | 3-Fluoropyruvate, Trifluoropyruvate | (R)-3-Fluoroalanine, Trifluoroalanine | Catalyzes the conversion of trifluoropyruvate. biorxiv.orgresearchgate.net |
| Diaminopimelate Dehydrogenase (StDAPDH) | Symbiobacterium thermophilum | 3-Fluoropyruvate, Trifluoropyruvate | (S)-3-Fluoroalanine, Trifluoroalanine | Demonstrates activity on trifluoropyruvate. biorxiv.orgresearchgate.net |
Transaminase-Catalyzed Synthesis
Amine transaminases (ATAs), also known as aminotransferases, are another class of powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids. nih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a suitable donor, such as isopropylamine, to a prochiral keto-acid acceptor. researchgate.netmdpi.com This approach avoids the need for an external cofactor regeneration system required by dehydrogenases. nih.gov
The use of ω-transaminases for the reductive amination of 3-fluoropyruvate has been demonstrated to produce (R)-3-fluoroalanine with good conversion and excellent enantiopurity through a kinetic resolution process. mdpi.com While wild-type ω-transaminases almost universally exhibit (S)-selectivity, notable exceptions exist, and protein engineering efforts continue to expand the toolkit of available (R)-selective enzymes. nih.gov The challenge often lies in finding or engineering transaminases that accept sterically demanding or electronically modified substrates like trifluoropyruvate. mdpi.com The development of one-pot, multi-enzyme cascade reactions involving transaminases is a promising strategy for efficient synthesis. researchgate.net
The broad substrate specificity of some transaminases makes them attractive for creating libraries of fluorinated amino acids. acs.org However, challenges such as substrate and product inhibition can limit reaction efficiency, necessitating careful process design and enzyme engineering. mdpi.com
Table 2: Transaminases in Fluorinated Amino Acid Synthesis
| Enzyme Class | Cofactor | Reaction Type | Substrate Example | Product Example | Key Advantages |
|---|
The strategic application of engineered dehydrogenases and transaminases provides an efficient and stereoselective route to this compound. These biocatalytic methods represent a more sustainable and precise alternative to traditional chemical synthesis, paving the way for the broader application of fluorinated amino acids in various scientific fields.
Integration of 3,3,3 Trifluoro L Alanine into Peptides and Proteins
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for chemically synthesizing peptides. The incorporation of non-canonical amino acids like 3,3,3-Trifluoro-L-alanine into a growing peptide chain presents specific challenges and requires adapted strategies.
The primary obstacle in using TFA in SPPS is the steric hindrance and electronic deactivation caused by the bulky and electron-withdrawing trifluoromethyl group. researchgate.netmdpi.com This deactivation of the amino group makes peptide bond formation at its N-terminus particularly challenging. researchgate.net Direct coupling of an amino acid to the N-terminus of a resin-bound TFA residue often fails. researchgate.net
To overcome this, a common and effective strategy is the use of pre-formed dipeptide building blocks. researchgate.net In this approach, an Fmoc-protected amino acid is first coupled to TFA in the solution phase to create an Fmoc-AA-TFA-OH dipeptide. This dipeptide can then be incorporated into the peptide sequence using standard SPPS protocols. researchgate.net The use of amino acid chlorides, prepared by treating the amino acid with thionyl chloride, has been shown to facilitate the coupling to the N-terminal position of α-trifluoromethyl amino acids like TFA. researchgate.netresearchgate.net
Conversely, peptide bond formation at the C-terminal position of TFA can generally be achieved using standard coupling procedures without significant issues. researchgate.net The strong deactivating effect on the amino group means that protection of this group is sometimes not even required for C-terminal coupling. researchgate.net
It's important to note that while the focus here is on the L-enantiomer, studies have also been conducted on the incorporation of the racemic DL-form and the D-enantiomer of TFA. nih.govacs.orgsigmaaldrich.comescholarship.org The specific stereochemistry can be crucial for the final properties and biological activity of the peptide.
Ribosomal and Cell-Free Protein Synthesis Technologies
Beyond chemical synthesis, biological systems offer powerful tools for incorporating non-canonical amino acids like this compound into proteins. These methods leverage the cell's natural protein synthesis machinery, often with engineered components, to achieve site-specific incorporation.
Ribosomal synthesis provides a means to produce large proteins containing artificial residues, a task that is challenging for SPPS. nih.gov This is made possible by the discovery that the aminoacyl-tRNA synthetases (AARSs), the enzymes responsible for charging tRNAs with amino acids, can sometimes accept non-canonical amino acids. nih.govfrontiersin.org However, the natural machinery also has proofreading or "editing" functions to prevent the incorporation of incorrect amino acids, which can sometimes work against the inclusion of fluorinated analogs. nih.gov
Cell-free protein synthesis (CFPS) systems have emerged as a particularly attractive platform for this purpose. beilstein-journals.orguow.edu.au CFPS systems use cell extracts containing all the necessary components for translation, allowing for greater control over the reaction environment and the efficient production of proteins containing unnatural amino acids. uow.edu.aumdpi.com These systems can often produce higher protein yields than in vivo methods and allow for the optimization of reagent concentrations for specific unnatural amino acids. uow.edu.au
Genetic Code Expansion for Site-Specific Incorporation
A key technology enabling the ribosomal incorporation of TFA is genetic code expansion. biorxiv.orgnih.gov This strategy involves repurposing a codon, typically a stop codon like UAG (amber), to encode the non-canonical amino acid. beilstein-journals.orgmdpi.com This is achieved by introducing an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair into the system. biorxiv.orgresearchgate.net This orthogonal pair functions independently of the host cell's native synthetases and tRNAs, ensuring that the unnatural amino acid is specifically incorporated only at the designated codon. biorxiv.orgresearchgate.net
The process works as follows:
A gene is mutated to include an in-frame amber stop codon (UAG) at the desired site for TFA incorporation. beilstein-journals.org
An orthogonal tRNA with an anticodon that recognizes the UAG codon (tRNACUA) is introduced. amazonaws.com
An engineered, orthogonal aminoacyl-tRNA synthetase (AARS) that specifically recognizes and attaches TFA to the orthogonal tRNA is also provided. researchgate.netamazonaws.com
When the ribosome encounters the UAG codon during translation, the TFA-charged orthogonal tRNA binds, and TFA is incorporated into the growing polypeptide chain. nih.gov
This method has been successfully used to incorporate various unnatural amino acids, including fluorinated ones like 4-(trifluoromethyl)-L-phenylalanine, into proteins in both E. coli and eukaryotic cell-free systems. uow.edu.auamazonaws.comresearchgate.net
Investigating Aminoacyl-tRNA Synthetase Specificity for Fluorinated Analogs
The success of genetic code expansion hinges on the specificity of the aminoacyl-tRNA synthetase (AARS). frontiersin.orgbiorxiv.org Native AARSs have evolved to be highly specific to their cognate canonical amino acids and to reject others, a critical aspect of maintaining the fidelity of protein synthesis. biorxiv.org However, this specificity can be a hurdle for incorporating unnatural amino acids.
Researchers have devoted significant effort to engineering AARSs with altered substrate specificities. frontiersin.orgbiorxiv.org This often involves creating libraries of AARS mutants with variations in their amino acid binding pockets and then using selection and screening methods to identify variants that can charge the desired non-canonical amino acid onto the orthogonal tRNA while discriminating against all 20 canonical amino acids. biorxiv.orgresearchgate.net
Studies have shown that some engineered synthetases can be "polyspecific," meaning they can recognize and incorporate several different, often structurally related, unnatural amino acids. researchgate.netacs.orgmdpi.com For instance, a synthetase originally evolved for p-cyanophenylalanine was found to be capable of incorporating 18 different unnatural amino acids, including those with halogen substitutions. researchgate.netacs.org This promiscuity can be advantageous, allowing a single engineered synthetase to be used for incorporating a variety of functional groups. researchgate.net
Conversely, some natural AARSs possess an "editing" or proofreading domain that can hydrolyze and remove incorrectly charged amino acids from the tRNA, preventing their incorporation into proteins. nih.gov This natural quality control mechanism can sometimes act against fluorinated analogs. For example, the isoleucyl-tRNA synthetase (IleRS) was found to prevent the translation of trifluoroethylglycine by hydrolyzing the mischarged tRNA. nih.gov Overcoming this editing function, for instance by creating mutants with a disabled editing domain, can be necessary to achieve successful ribosomal incorporation of certain fluorinated amino acids. nih.gov
Post-Translational Modification Strategies Incorporating Fluorine Tags
Post-translational modification (PTM) refers to the chemical modification of a protein after its synthesis by the ribosome. While the direct incorporation of this compound during translation is a primary strategy, another approach involves the post-translational introduction of fluorine-containing tags onto proteins. mdpi.com
This "top-down" approach can leverage enzymes to modify proteins at specific sites. mdpi.com One strategy involves installing a precursor amino acid that can be chemically modified after the protein has been synthesized. For example, a dehydroalanine (B155165) residue, which can be generated from a cysteine residue, can serve as a reactive handle for the subsequent addition of fluorine-containing chemical groups. nih.gov
A notable example of a naturally occurring PTM involving fluorine is found in the bacterium Streptomyces cattleya. This organism possesses an enzyme called fluorinase, which catalyzes the formation of a carbon-fluorine bond. mdpi.com This enzyme is part of a pathway that produces fluoroacetate (B1212596) and 4-fluorothreonine, the only known naturally occurring fluorinated amino acid. mdpi.com
While not directly involving this compound, the concept of using PTM to introduce fluorine is a powerful complementary strategy. For instance, non-hydrolyzable mimics of phosphorylated tyrosine, such as those containing difluorophosphonate groups (Ar-CF2-PO32−), have been developed. nih.govsigmaaldrich.com These fluorinated analogs can serve as potent inhibitors of phosphatase enzymes and demonstrate how fluorine can be strategically placed to mimic and modulate biological PTMs. nih.gov The use of building blocks like Fmoc-Phe(CF₂PO₃H₂)-OH allows for the incorporation of these stable isosteres into peptides via SPPS. sigmaaldrich.com
Applications of 3,3,3 Trifluoro L Alanine in Structural and Mechanistic Biochemistry Research
Elucidation of Biomolecular Conformation and Dynamics
The introduction of 3,3,3-Trifluoro-L-alanine into peptides and proteins provides a sensitive spectroscopic handle to probe the local environment and conformational changes of these biomolecules. The trifluoromethyl group is sterically similar to a methyl group but possesses vastly different electronic properties, allowing for its use as a minimally perturbing yet highly informative probe.
Fluorine-19 NMR spectroscopy is a particularly powerful technique for studying biomolecules due to the favorable properties of the ¹⁹F nucleus. It has a spin of 1/2, a high gyromagnetic ratio (83% that of ¹H), and 100% natural abundance. Crucially, since fluorine is absent from naturally occurring biological macromolecules, ¹⁹F NMR offers background-free spectra, enabling the unambiguous detection of the labeled molecule. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an exquisite reporter of conformational changes in proteins. researchgate.neted.ac.uk
The trifluoromethyl group of this compound provides a strong, single ¹⁹F NMR signal that can be used to monitor changes in the protein's structure and dynamics. This has led to its application in a variety of studies aimed at understanding protein folding, stability, and interactions.
The sensitivity of the ¹⁹F chemical shift to the local environment makes it an ideal tool for monitoring the transitions between the folded and unfolded states of a protein. As a protein folds, the environment around the incorporated this compound residue changes, leading to a corresponding change in its ¹⁹F chemical shift. This allows for the real-time monitoring of folding processes and the characterization of folding intermediates.
Furthermore, ¹⁹F NMR can be used to quantify the thermodynamic stability of a protein. By monitoring the change in the ¹⁹F NMR spectrum as a function of a denaturant (e.g., urea, guanidinium (B1211019) chloride) or temperature, a protein unfolding curve can be generated. From this curve, the Gibbs free energy of unfolding (ΔG) can be determined, providing a quantitative measure of protein stability. The incorporation of fluorinated amino acids has been shown to be a reliable method for assessing protein stability, with results from ¹⁹F NMR often correlating well with those obtained from traditional methods like circular dichroism or intrinsic tryptophan fluorescence.
| Protein System | Probe Amino Acid | Method | Key Finding |
| Cold shock protein B from Bacillus subtilis (BsCspB) | 4-¹⁹F Phe and 5-¹⁹F Trp | ¹⁹F NMR | The overall thermodynamic stability of BsCspB is substantially increased in cell lysate compared to dilute conditions. |
| Drosophila melanogaster N-terminal SH3 domain | 5-fluorotryptophan | ¹⁹F NMR Lineshape Analysis | Binding is enthalpically driven and arises from a highly positive activation enthalpy for association with small entropic contributions. |
This table presents findings from studies using fluorinated amino acids as probes for protein stability, illustrating the types of data that can be obtained. Specific studies solely utilizing this compound for this application are less common in the literature.
The ¹⁹F NMR signal of a this compound residue incorporated into a protein is also sensitive to binding events. When a ligand or another protein binds, the local environment of the TFAla residue can be altered, resulting in a change in its ¹⁹F chemical shift, line width, or relaxation properties. These changes can be monitored to characterize the binding interaction.
By titrating a protein containing TFAla with a binding partner and observing the changes in the ¹⁹F NMR spectrum, one can determine the dissociation constant (Kd), providing a quantitative measure of binding affinity. nih.gov This "protein-observed" ¹⁹F NMR approach is particularly advantageous for studying weak interactions and for fragment-based drug discovery, where the simplicity of the 1D ¹⁹F NMR spectrum allows for rapid screening of compound libraries. nih.gov The trifluoromethyl group is a preferred reporter in these studies due to its strong signal and reduced chemical shift anisotropy, which leads to narrower signals, even for large biomolecules. researchgate.net
| Interacting System | ¹⁹F Probe Location | Observed Parameter | Determined Value |
| SH3 Domain - Proline-rich Peptide (PepS4) | 5-fluorotryptophan in SH3 | Dissociation Constant (Kd) | 150 µM |
| Human PDI b′x - Δ-somatostatin | 5-fluoroindole in PDI b'x | Dissociation Constant (Kd) | 23 ± 4 μM |
This table provides examples of dissociation constants determined using ¹⁹F NMR with fluorinated amino acids, demonstrating the utility of this technique for quantifying biomolecular interactions.
The incorporation of non-canonical amino acids can influence the local secondary structure of a peptide or protein. The trifluoromethyl group of this compound is more sterically demanding than the methyl group of alanine (B10760859), and its strong electron-withdrawing nature can affect local dipole moments and hydrogen bonding capabilities.
Studies on alanine-rich peptides, which have a high propensity to form α-helices, have shown that the introduction of fluorinated amino acids can modulate helical content. nih.govacs.org Circular dichroism (CD) spectroscopy is a common technique used to assess the secondary structure content of peptides and proteins. By comparing the CD spectra of a peptide with and without the incorporation of this compound, the impact of this substitution on the α-helical or β-sheet content can be quantified. Generally, highly fluorinated amino acids have been found to have a lower α-helix propensity compared to their hydrocarbon counterparts. acs.org
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) as a Structural Probe
Mechanistic Studies of Enzyme Function and Inhibition
This compound serves as a valuable tool for probing the mechanisms of enzyme-catalyzed reactions. Its structural similarity to the natural amino acid L-alanine allows it to be recognized by some enzymes, while its unique electronic properties can be exploited to study catalytic steps or to inhibit enzyme activity.
By replacing the methyl group of alanine with a trifluoromethyl group, this compound can act as a substrate analog for enzymes that process L-alanine or related molecules. The highly electron-withdrawing nature of the trifluoromethyl group can significantly alter the pKa of adjacent protons and the stability of reaction intermediates.
For example, in reactions involving the abstraction of a proton from the α-carbon, the presence of the trifluoromethyl group can facilitate this step. Conversely, in reactions that proceed through a carbocationic transition state, the trifluoromethyl group can be destabilizing, thereby slowing down or inhibiting the reaction. By studying the kinetics of an enzyme with this compound as a substrate and comparing them to the kinetics with the natural substrate, researchers can gain insights into the enzyme's catalytic mechanism.
A study on the enzymatic synthesis of fluorinated alanines demonstrated that alanine dehydrogenase from Vibrio proteolyticus and diaminopimelate dehydrogenase from Symbiobacterium thermophilum can utilize 3,3,3-trifluoropyruvate (a precursor to TFAla) as a substrate, albeit with significantly reduced efficiency compared to the non-fluorinated pyruvate (B1213749). nih.gov The kinetic parameters for these enzymes highlight the impact of the trifluoromethyl group on substrate recognition and turnover.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| Alanine Dehydrogenase (VpALD) | Pyruvate | 0.3 ± 0.1 | 18.0 ± 0.9 | 60,000 |
| Alanine Dehydrogenase (VpALD) | 3,3,3-Trifluoropyruvate | 24 ± 7 | 0.08 ± 0.01 | 3.3 |
| Diaminopimelate Dehydrogenase (StDAPDH) | Pyruvate | 7 ± 1 | 1.1 ± 0.1 | 157 |
| Diaminopimelate Dehydrogenase (StDAPDH) | 3,3,3-Trifluoropyruvate | N/D | N/D | N/D |
This table presents kinetic data for enzymes acting on pyruvate and its trifluorinated analog, illustrating the use of fluorinated substrates to probe enzyme activity. N/D: Not determinable due to very low activity. Data from nih.gov.
In another example, D-3,3,3-trifluoroalanine was shown to be incorporated into the peptidoglycan of Escherichia coli but was a poor substrate for the mammalian enzyme D-amino acid oxidase (DAAO). nih.gov This differential reactivity highlights how this analog can be used to probe the specificity of enzymes in different biological systems.
Analysis of Enzyme Inactivation Mechanisms (e.g., Alanine Racemase)
This compound has been instrumental in elucidating the inactivation mechanisms of certain enzymes, most notably alanine racemase. This bacterial enzyme is a crucial target for antimicrobial drug development as it catalyzes the racemization of L-alanine to D-alanine, an essential component of the bacterial cell wall. acs.org
Research has demonstrated that TFA-Ala acts as a suicide substrate for alanine racemase from both Gram-negative (Salmonella typhimurium) and Gram-positive (Bacillus stearothermophilus) bacteria. nih.gov The inactivation process is concurrent with the formation of a distinct chromophore absorbing between 460-490 nm. nih.gov The proposed mechanism involves the enzyme-catalyzed elimination of two fluoride (B91410) ions, leading to the formation of a highly reactive intermediate. nih.gov This intermediate, a β-difluoro-α,β-unsaturated imine, is then subjected to a nucleophilic attack by the lysine-38 residue in the enzyme's active site. nih.gov This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, leading to irreversible inactivation. nih.gov
The inactivation process is highly efficient. Studies have shown a lethal event for every 2.2 +/- 0.2 nonlethal turnovers for similar mechanism-based inhibitors, a significant improvement compared to the 1 in 800 for fluoroalanine. nih.gov This detailed mechanistic understanding, facilitated by the use of TFA-Ala, provides a rational basis for the design of more potent and specific enzyme inhibitors.
| Observation | Implication | Reference |
|---|---|---|
| Formation of a 460-490 nm chromophore | Indicates the formation of a specific enzyme-inhibitor complex during inactivation. | nih.gov |
| Loss of two fluoride ions per mole of inactivated enzyme | Supports the formation of a difluoro-α,β-unsaturated imine intermediate. | nih.gov |
| Covalent attachment to Lysine-38 | Identifies the specific active site residue responsible for the nucleophilic attack and covalent bond formation. | nih.gov |
| Retention of [1-14C]trifluoroalanine label | Confirms that a portion of the inhibitor molecule remains bound to the inactivated enzyme. | nih.gov |
Investigating the Influence of Fluorine on Enzyme Catalysis and Specificity
The introduction of fluorine into a substrate can significantly perturb enzymatic reactions, offering insights into the catalytic mechanism and substrate specificity. The high electronegativity of the trifluoromethyl group in TFA-Ala alters the electronic properties of the molecule, which can, in turn, affect its interaction with the enzyme's active site.
The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of adjacent protons, potentially affecting steps in the catalytic cycle that involve proton abstraction. Furthermore, the steric bulk of the trifluoromethyl group, which is considerably larger than a methyl group, can impact how the substrate fits into the enzyme's binding pocket, thereby influencing substrate specificity. nih.gov
Studies on enzymes that catalyze reactions involving alanine have shown that the fluorinated analog can be a substrate, an inhibitor, or neither, depending on the specific enzyme. For instance, while TFA-Ala is an effective inhibitor of alanine racemase, other enzymes may process it, albeit with different kinetics compared to the natural substrate. The enzymatic synthesis of trifluorinated alanine from trifluoropyruvate has been demonstrated, showcasing that some dehydrogenases can accommodate the fluorinated substrate. nih.govresearchgate.net The analysis of kinetic parameters such as Km and kcat for fluorinated versus non-fluorinated substrates provides valuable data on the enzyme's tolerance for steric and electronic modifications, shedding light on the precise nature of the enzyme-substrate interactions that govern catalysis and specificity.
Research on Modified Peptide and Protein Functionality
The incorporation of this compound into peptides and proteins allows researchers to systematically modify their properties and study the effects on their structure and function.
The self-assembly of peptides into ordered nanostructures is a phenomenon of great interest in materials science and biomedicine. The introduction of TFA-Ala can significantly modulate these processes. The trifluoromethyl group is more hydrophobic than a methyl group, and this increased hydrophobicity can enhance the driving force for self-assembly and aggregation. nih.gov
While direct studies on the self-assembly of peptides containing this compound are not extensively documented, research on other fluorinated amino acids provides valuable insights. The increased hydrophobicity of fluorinated side chains can promote the formation of amyloid-like fibrils. nih.gov However, the steric bulk of the trifluoromethyl group can also introduce conformational constraints that may either favor or disfavor specific aggregated structures. The amphiphilic nature of peptides containing both hydrophobic fluorinated residues and hydrophilic residues can lead to the formation of well-defined nanostructures. The balance between the increased hydrophobicity and the steric hindrance of the trifluoromethyl group is a key determinant of the final assembled architecture.
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of non-natural amino acids like this compound is a well-established strategy to enhance proteolytic stability.
Research has shown that the substitution of natural amino acids with α-trifluoromethyl-substituted amino acids can confer absolute stability to peptides against certain proteases. nih.gov For instance, peptides substituted with a trifluoromethyl-containing amino acid at the P1 position, the residue immediately N-terminal to the cleavage site, were found to be completely resistant to cleavage by the serine protease α-chymotrypsin. nih.govnih.gov This resistance is attributed to both the steric hindrance of the bulky trifluoromethyl group, which prevents proper binding in the enzyme's active site, and the electronic effects of the fluorine atoms. The alteration of the peptide backbone conformation by the trifluoromethyl group can also contribute to the observed increase in stability. These findings highlight the potential of TFA-Ala to prolong the half-life of therapeutic peptides.
| Substitution Position | Observed Effect on Cleavage by α-Chymotrypsin | Reference |
|---|---|---|
| P1 | Absolute stability (no cleavage) | nih.govnih.gov |
| P2 | Considerable proteolytic stability | nih.govnih.gov |
| P'1 | Considerable effects on proteolytic stability, dependent on absolute configuration | nih.gov |
| P'2 | Considerable proteolytic stability | nih.govnih.gov |
The unique properties of the trifluoromethyl group can be harnessed to engineer biomolecules with improved biophysical characteristics, such as enhanced thermal and chemical stability. The presence of electronegative fluorine atoms in this compound can influence the polarity of the molecule and its interactions within a protein structure, potentially affecting protein folding and stability. cymitquimica.com
Studies have shown that the incorporation of highly fluorinated amino acids into the hydrophobic core of proteins can significantly increase their stability. nih.govpnas.org This stabilization is attributed to the increased hydrophobicity of the fluorinated side chains, which leads to a more favorable burial of these residues away from the aqueous solvent. pnas.org The introduction of TFA-Ala at the protein surface has also been shown to influence stability. nih.gov While the larger size of the trifluoromethyl group compared to a methyl group needs to be accommodated within the protein structure, the resulting enhanced hydrophobic interactions can lead to a more stable fold. This strategy of "fluorine-enhanced" stability is a promising avenue for the design of robust proteins for various biotechnological and therapeutic applications.
Research into Bacterial Peptidoglycan Metabolism Using Fluorinated Probes
Fluorinated analogs of D-alanine, including 3,3,3-Trifluoro-D-alanine, have emerged as powerful probes for studying bacterial peptidoglycan metabolism. Peptidoglycan is a vital component of the bacterial cell wall, and its synthesis is a key target for antibiotics.
Radiolabeled versions of 3,3,3-Trifluoro-D-alanine, such as [¹⁸F]TFA-D-Ala and [¹⁹F]TFA-D-Ala, have been successfully used to image bacterial infections and to study the dynamics of peptidoglycan synthesis. nih.govacs.orgescholarship.orgnih.gov These probes are incorporated into the peptidoglycan structure by the action of D,D- and L,D-transpeptidases, in a similar manner to natural D-alanine. nih.govacs.orgescholarship.org This incorporation allows for the visualization and quantification of bacterial cell wall synthesis in real-time.
An important advantage of using fluorinated D-alanine probes is their reduced susceptibility to metabolism by mammalian enzymes. For instance, [¹⁹F]TFA-D-Ala has been shown to be a poor substrate for mammalian D-amino acid oxidase (DAAO), an enzyme that degrades many D-amino acids. nih.govacs.orgescholarship.orgnih.gov This property leads to lower background signals in imaging studies and allows for more specific detection of bacterial metabolic activity. Furthermore, these fluorinated probes have been shown to be stable in human and mouse serum, a prerequisite for their use in vivo. nih.govnih.gov The use of these fluorinated probes has provided valuable insights into the spatial and temporal regulation of peptidoglycan synthesis in various bacterial species.
| Property | Significance in Research | Reference |
|---|---|---|
| Incorporation into peptidoglycan | Allows for direct labeling and visualization of bacterial cell wall synthesis. | nih.govacs.orgescholarship.org |
| Stability in human and mouse serum | Enables its use in in vivo studies without rapid degradation. | nih.govnih.gov |
| Poor substrate for mammalian D-amino acid oxidase (DAAO) | Reduces background signal in imaging, leading to higher specificity for bacterial processes. | nih.govacs.orgescholarship.orgnih.gov |
Investigating Incorporation into Bacterial Cell Wall Components in vitro
The bacterial cell wall, a rigid structure essential for cell viability, is primarily composed of peptidoglycan. This polymer consists of glycan chains cross-linked by short peptides. The synthesis of these peptide side chains begins in the cytoplasm with the sequential addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc). The first of these amino acids is L-alanine, which is added by the enzyme UDP-N-acetylmuramate-L-alanine ligase (MurC).
While direct experimental evidence for the incorporation of this compound into the nascent peptidoglycan chain by MurC is not extensively documented in publicly available research, the known substrate specificity of MurC suggests it is a plausible interaction to investigate. MurC recognizes and binds L-alanine, and structural analogues are often tested as potential inhibitors or alternative substrates. The structural similarity of this compound to L-alanine makes it a candidate for interaction with the MurC active site.
However, a significant body of research exists for the D-enantiomer, 3,3,3-Trifluoro-D-alanine, which has been shown to be incorporated into the peptidoglycan of various bacteria, including Escherichia coli Current time information in Toronto, CA.nih.govacs.orgnih.gov. This incorporation occurs at the D-alanine positions of the peptide side chain, which are crucial for the cross-linking of peptidoglycan strands. While this pertains to the D-isomer, it highlights the tolerance of the bacterial cell wall biosynthetic machinery for fluorinated alanine analogues.
A key enzyme that links the metabolism of L-alanine to the D-alanine pools required for peptidoglycan synthesis is alanine racemase. This enzyme catalyzes the reversible conversion of L-alanine to D-alanine. Notably, DL-3,3,3-trifluoroalanine has been identified as a potent suicide substrate for the alanine racemase from E. coli B nih.govchemdad.comnih.gov. This indicates that the trifluorinated analogue can enter the active site of a crucial enzyme in the peptidoglycan synthesis pathway. The inactivation of alanine racemase by trifluoroalanine (B10777074) suggests a covalent modification of the enzyme, thereby halting the production of D-alanine necessary for cell wall construction nih.gov.
The interaction of this compound with alanine racemase is a critical point of investigation for its effects on bacterial cell wall synthesis. By acting as an inhibitor of this enzyme, this compound can disrupt the supply of D-alanine, a vital component for the integrity of the bacterial cell wall.
Exploiting Differential Metabolism for Research Tracer Development (Excluding clinical/imaging applications beyond proof-of-concept in vitro studies)
The development of research tracers often relies on the differential metabolism of a labeled compound between different biological systems or pathways. This compound presents an interesting candidate for such applications due to its specific interactions with certain enzymes.
As mentioned previously, DL-3,3,3-trifluoroalanine acts as a highly efficient suicide substrate for E. coli B alanine racemase, with the enzyme turning over less than 10 molecules of the inhibitor before inactivation nih.gov. This specific and irreversible interaction can be exploited in the development of in vitro probes to study the activity and localization of alanine racemase. For instance, a radiolabeled version of this compound could be used to specifically label and quantify alanine racemase in bacterial lysates or purified enzyme preparations.
The metabolism of the D-enantiomer, 3,3,3-Trifluoro-D-alanine, has been shown to be significantly different from that of its natural counterpart, D-alanine. In vitro studies have demonstrated that 3,3,3-Trifluoro-D-alanine is a poor substrate for the mammalian enzyme D-amino acid oxidase (DAAO) nih.govacs.orgescholarship.org. DAAO is responsible for the degradation of D-amino acids in mammals. The resistance of 3,3,3-Trifluoro-D-alanine to this enzyme is a key property that has been exploited in the development of imaging agents for bacterial infections, as it reduces background signal from mammalian metabolism.
While the user instructions exclude clinical imaging applications, this differential metabolism is a crucial proof-of-concept for the development of research tracers. For in vitro biochemical studies, the stability of the trifluoromethyl group and the resistance of the D-enantiomer to degradation by DAAO make it a suitable tracer for studying bacterial-specific metabolic pathways.
For the L-enantiomer, its potent interaction with alanine racemase provides a clear metabolic distinction. While L-alanine is a substrate that is reversibly converted to D-alanine, this compound leads to the irreversible inactivation of the enzyme. This differential fate could be harnessed to design in vitro assays to screen for inhibitors of alanine racemase or to study the enzyme's mechanism in detail.
Below is a table summarizing the key enzymatic interactions of 3,3,3-Trifluoro-alanine enantiomers discussed in this article.
| Compound | Enzyme | Interaction Type | Significance in in vitro Research |
| DL-3,3,3-Trifluoroalanine | E. coli B Alanine Racemase | Suicide Substrate | Potent and specific inhibitor, useful for studying enzyme mechanism and as a probe for enzyme activity. |
| 3,3,3-Trifluoro-D-alanine | Mammalian D-amino acid oxidase (DAAO) | Poor Substrate | Resistance to degradation allows for its use as a stable tracer in systems containing DAAO. |
Computational and Theoretical Investigations of 3,3,3 Trifluoro L Alanine and Its Derivatives
Quantum Chemical Calculations of Conformational Landscapes
Quantum chemical calculations are fundamental to understanding how the substitution of hydrogen with fluorine atoms impacts the conformational preferences of amino acids. The conformational landscape of an amino acid is defined by the rotational arrangements around its backbone and side-chain torsional angles.
Studies on closely related molecules like 3-fluoroalanine show that the introduction of a single fluorine atom only marginally alters the relative energies of the four principal alanine (B10760859) conformations. nih.gov However, specific interactions involving the fluorine atom can stabilize particular conformers. nih.govresearchgate.net These stabilizing forces include the fluorine gauche effect and attractive interactions, such as hydrogen bonding, between the fluorine atom and the O-H or N-H groups of the amino acid backbone. nih.govresearchgate.net This stabilization is observed in the neutral molecule in both the gas phase and in aqueous solution models. nih.gov
The complexity of the conformational landscape can increase significantly with fluorination. For instance, a combined theoretical and experimental study on 4-fluoro-threonine, where a methyl group is fluorinated, revealed 13 stable low-energy minima. unibs.it This highlights how fluorination can introduce a greater number of preferred spatial arrangements compared to the parent amino acid. unibs.it The conformational landscape of isolated amino acids is primarily governed by backbone (φ, ψ) and side-chain (χ) torsional angles. unibs.it For alanine oligomers, common conformations include β-extended, α-helix, and polyproline II (PPII) structures, which can be investigated using density functional theory (DFT) methods like B3LYP. koreascience.kr The introduction of the bulky and highly electronegative trifluoromethyl group in 3,3,3-Trifluoro-L-alanine is expected to have a more pronounced effect on these landscapes, influencing the preferred φ and ψ angles due to steric and electronic factors.
Table 1: Key Findings from Quantum Chemical Calculations on Fluorinated Amino Acids
| Finding | Molecule Studied | Significance | Source(s) |
|---|---|---|---|
| Relative energies of principal conformers are marginally altered by single fluorine substitution. | 3-fluoroalanine | Indicates that the basic conformational framework of alanine is retained. | nih.gov |
| Specific conformers are stabilized by the fluorine gauche effect and intramolecular hydrogen bonds (F···H-O/N). | 3-fluoroalanine | Demonstrates the role of fluorine-specific interactions in determining conformational preference. | nih.govresearchgate.net |
| Fluorination of the methyl group significantly increases conformational complexity. | 4-fluoro-threonine | Shows that fluorination can lead to a larger number of stable conformers. | unibs.it |
Molecular Dynamics Simulations of Fluorinated Biomolecules
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For biomolecules like proteins, MD simulations provide insights into their structural dynamics, folding processes, and interactions. nih.gov The accuracy of these simulations is highly dependent on the force field used, which is a set of parameters that defines the potential energy of the system.
The incorporation of fluorinated amino acids into peptides and proteins requires specialized force field parameters to accurately model their behavior. github.io MD simulations of proteins containing fluorinated residues can be used to predict and refine three-dimensional structures and understand how fluorination affects protein stability and function. nih.gov
A typical MD simulation workflow involves several key steps:
System Preparation: The initial structure of the protein is placed in a simulation box, which is then solvated with water molecules (e.g., TIP3P). Ions are added to neutralize the system's charge. nih.govlabxing.com
Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries in the initial structure. labxing.com
Equilibration: The system is gradually heated to the desired simulation temperature and the pressure is adjusted. During this phase, the protein atoms are often restrained while the solvent molecules are allowed to equilibrate around them. labxing.com
Production Simulation: The restraints are removed, and the simulation is run for a desired length of time (from nanoseconds to microseconds), during which the trajectory data (atomic positions, velocities, and energies) are collected. labxing.com
These simulations can reveal how the unique properties of fluorinated amino acids, such as the polarity and size of the trifluoromethyl group in this compound, influence local and global protein dynamics. acs.orgnih.gov
Analysis of Electronic Effects and Intermolecular Interactions (e.g., Hydrogen Bonding, Lipophilicity)
The trifluoromethyl (CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a significant impact on the electronic properties of this compound.
Inductive Effects: The CF3 group exerts a powerful negative inductive effect (-I), withdrawing electron density from the rest of the molecule. This can influence the acidity and basicity of the amino and carboxyl groups. However, studies on 3-fluoroalanine have shown that a single fluorine substituent does not significantly alter the atomic charges of the amino and carboxyl functions, which corresponds with the experimental observation that its pKa values are very similar to those of natural alanine. nih.govresearchgate.net The cumulative effect of three fluorine atoms in this compound is expected to be more substantial.
Hydrogen Bonding: While the fluorine atoms in a CF3 group are generally considered poor hydrogen bond acceptors, they can participate in weak C-F···H-X interactions. More significantly, the electron-withdrawing nature of the CF3 group can influence the hydrogen-bonding ability of nearby donor groups (like the N-H of the amine) by altering their partial charges. researchgate.net
Lipophilicity: Fluorination is a common strategy in medicinal chemistry to increase a molecule's lipophilicity (its tendency to dissolve in fats, oils, and lipids). The CF3 group is significantly more lipophilic than a methyl (CH3) group, which can enhance the ability of a peptide or drug containing this compound to cross cell membranes.
Force Field Development for Fluorinated Amino Acid Systems
The limited availability of accurate force fields for modeling fluorinated biomolecules has been a barrier to their computational study. github.io To address this, specific parameters for fluorinated amino acids have been developed and validated for use with established force fields like AMBER. github.ioacs.orgnih.gov
One such effort focused on developing parameters for several fluorinated aromatic amino acids, including 4-CF3-phenylalanine, for the AMBER ff15ipq protein force field. acs.orgnih.gov The methodology employed is highly relevant for developing parameters for other trifluoromethylated amino acids like this compound.
The development process includes several critical steps:
Conformation Generation: A set of representative conformations for the fluorinated amino acid (typically as a capped dipeptide) is generated. acs.orgbiorxiv.org
Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on these conformations to determine their electrostatic potentials. github.io
Charge Derivation: Atomic charges are derived by fitting them to reproduce the QM electrostatic potential. A key modern approach is the Implicitly Polarized Charge (IPolQ) scheme, which averages charges derived from calculations in vacuum and with a solvent reaction field to account for polarization effects in the condensed phase. github.ioacs.org
Parameter Optimization: Other missing force field terms, such as bond, angle, and torsion parameters, are derived and optimized to fit QM data or experimental results. acs.orgbiorxiv.org
These newly developed parameters are then validated by running MD simulations on test systems (e.g., small peptides or proteins) and comparing the results to experimental data, such as conformational propensities or NMR relaxation rates. nih.gov The AMBER ff15ipq force field, for example, is used with the SPC/Eb water model, which accurately reproduces the rotational diffusion of proteins, making it suitable for generating dynamic observables. github.io
Table 2: Force Field Parameterization for Fluorinated Amino Acids
| Parameterization Step | Description | Rationale | Source(s) |
|---|---|---|---|
| Force Field | AMBER ff15ipq | A modern protein force field designed for accurate modeling of electrostatics. | github.ioacs.orgnih.gov |
| Charge Scheme | Implicitly Polarized Charge (IPolQ) | Optimizes atomic charges to reproduce the molecule's electron density in explicit solvent, improving accuracy. | github.ioacs.org |
| Water Model | SPC/Eb (extended simple point charge) | An explicit water model that accurately reproduces experimental protein dynamics without excessive computational cost. | github.io |
| Validation | Comparison with experimental data (e.g., 19F NMR) | Ensures that the simulations can reproduce real-world physical and chemical properties. | nih.gov |
Derivatization and Functionalization Strategies for Research Purposes
Chemical Modification of 3,3,3-Trifluoro-L-alanine Side Chains
A primary area of research involving the chemical modification of the trifluoroalanine (B10777074) side chain is in the development of positron emission tomography (PET) tracers for imaging. The trifluoromethyl group is particularly suitable for radiofluorination with fluorine-18 (B77423) ([¹⁸F]), an isotope with favorable characteristics for PET imaging.
The general methods for generating [¹⁸F]trifluoromethyl groups include isotopic exchange, electrophilic substitution, difluorocarbene-mediated chemistry, and nucleophilic substitution. nih.govescholarship.org Of these, nucleophilic substitution has proven to be a promising route. One established strategy involves the synthesis of a precursor molecule, often a protected glycine (B1666218) analog, which is then alkylated with a reagent like dibromodifluoromethane (B1204443) (CF₂Br₂) to install a bromodifluoromethyl (−CF₂Br) group. This precursor is then reacted with K[¹⁸F]K₂₂₂ complex, where the [¹⁸F]fluoride ion displaces the bromide to form the desired [¹⁸F]trifluoromethyl group. nih.govacs.org This late-stage fluorination is crucial for working with the short-lived ¹⁸F isotope (half-life ≈ 110 minutes).
Table 1: Radiosynthesis of [¹⁸F]Trifluoro-alanine
| Step | Description | Key Reagents |
|---|---|---|
| 1. Precursor Synthesis | Alkylation of a glycine-derived Schiff-base. | CF₂Br₂ |
| 2. Radiolabeling | Nucleophilic substitution of the bromide with [¹⁸F]fluoride. | K[¹⁸F]K₂₂₂ |
| 3. Deprotection | Removal of protecting groups to yield the final amino acid. | Trifluoroacetic acid (TFA) |
| 4. Chiral Separation | Isolation of the desired stereoisomer (D or L). | Chiral stationary phase HPLC |
This method allows for the creation of trifluoroalanine where the side chain is specifically modified for a research application, in this case, medical imaging.
Development of Conjugates for Targeted Research Applications
The functionalized 3,3,3-trifluoro-alanine is often developed as a conjugate for targeted research. A significant application is in the imaging of bacterial infections. nih.govescholarship.orgacs.org Researchers have developed [¹⁸F]3,3,3-trifluoro-D-alanine (a stereoisomer of the L-form) as a PET tracer that targets bacterial cell wall synthesis. nih.govescholarship.orgacs.org
The rationale for this application is based on the structural similarity of trifluoro-alanine to D-alanine, a crucial component of peptidoglycan, the main structural polymer of bacterial cell walls. nih.govacs.org Bacteria incorporate this unnatural, radiolabeled amino acid into their peptidoglycan, effectively trapping the radioactive signal within the pathogen. nih.govacs.org This allows for the specific visualization of living bacteria. acs.org
Key Findings from Research Applications:
Specificity: The D-enantiomer, D-[¹⁸F]-CF₃-ala, shows accumulation in various pathogens, with particularly high uptake in Gram-negative bacteria like Escherichia coli. nih.govescholarship.orgacs.org
Low Mammalian Metabolism: The D-form of trifluoro-alanine is a poor substrate for the mammalian enzyme D-amino acid oxidase (DAAO), which is responsible for metabolizing most D-amino acids. nih.govescholarship.orgacs.org This resistance to metabolism reduces background signals in the host, leading to clearer imaging of the infection.
In Vivo Efficacy: In preclinical models, D-[¹⁸F]-CF₃-ala could successfully distinguish between live and heat-killed bacteria, demonstrating its utility for monitoring active infections. nih.govacs.org
This work showcases how 3,3,3-trifluoro-alanine can be conjugated with a radioisotope to create a powerful tool for targeted research into infectious diseases.
Stereochemical Aspects of Derivatization Reactions
Maintaining stereochemical purity is critical when synthesizing and derivatizing 3,3,3-trifluoro-alanine for biological applications, as the L- and D-enantiomers can have vastly different biological activities.
One highly stereoselective method for synthesizing non-racemic 3,3,3-trifluoroalanine involves the use of chiral sulfinimines derived from ethyl trifluoropyruvate. mdpi.com This approach allows for an enantiodivergent synthesis, meaning either the (R)- or (S)-enantiomer can be selectively produced. The key step is the reduction of the chiral sulfinimine, followed by acidic hydrolysis to yield the desired enantiomer of trifluoro-alanine with high purity. mdpi.com
In the context of radiosynthesis, the initial product is often a racemic mixture (containing both D- and L-forms). nih.gov Therefore, a crucial step in the derivatization process is the separation of these enantiomers. This is typically achieved using chiral stationary phase high-performance liquid chromatography (HPLC). nih.govacs.org This technique allows for the isolation of the specific stereoisomer required for the targeted research application, such as the pure D-enantiomer for bacterial imaging. nih.gov
Table 2: Stereochemical Control Strategies
| Method | Application | Outcome |
|---|---|---|
| Asymmetric Synthesis | De novo synthesis of enantiomerically pure trifluoro-alanine. | Highly stereoselective production of either the (R)- or (S)-enantiomer. mdpi.com |
| Chiral HPLC Separation | Purification after a non-stereoselective reaction (e.g., radiosynthesis). | Isolation of the desired D- or L-enantiomer from a racemic mixture. nih.gov |
These methods underscore the importance of stereochemistry in the functionalization of 3,3,3-trifluoro-alanine, ensuring that the final product has the correct configuration for its intended biological target.
Future Directions and Emerging Research Avenues for 3,3,3 Trifluoro L Alanine
The unique properties conferred by the trifluoromethyl group have established 3,3,3-Trifluoro-l-alanine as a compound of significant interest. Future research is poised to build upon existing knowledge, pushing the boundaries of synthesis, and application. Emerging avenues focus on developing more efficient and precise manufacturing methods and harnessing this unique amino acid for novel functions in biology and medicine.
Q & A
Q. What are the current synthetic pathways for producing 3,3,3-Trifluoro-L-alanine, and what are their comparative advantages?
this compound can be synthesized via two primary routes:
- Route 1 : Starting with hexafluoroacetone , which undergoes nucleophilic addition with ammonia or amine derivatives to form intermediates that are subsequently hydrolyzed to yield the target compound.
- Route 2 : Using trifluoropyruvates as precursors, which are subjected to reductive amination with chiral catalysts to achieve stereochemical control .
Advantages : Route 1 offers scalability for bulk synthesis, while Route 2 provides better enantiomeric purity (>95% ee) for applications requiring precise stereochemistry.
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns. However, strong signals may overlap with signals, requiring decoupling techniques or 2D NMR (e.g., HSQC) for resolution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) identifies molecular ions and fragmentation patterns.
- HPLC : Chiral HPLC with a Pirkle-type column ensures enantiopurity validation .
Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?
- Storage : Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation. Aqueous solutions should be lyophilized to avoid hydrolysis.
- Degradation : Exposure to moisture or light leads to 3,3,3-trifluorolactic acid (via deamination) and fluoride ions (from C-F bond cleavage) .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of trifluoromethyl group incorporation during synthesis?
The stereoselectivity in Route 2 (trifluoropyruvate-based synthesis) arises from dynamic kinetic resolution during reductive amination. Chiral ligands (e.g., BINAP-Ru complexes) stabilize transient enamine intermediates, favoring the L-isomer. Computational studies (DFT) suggest fluorine’s electron-withdrawing effect lowers the energy barrier for the desired transition state .
Q. How can researchers address challenges in detecting this compound in complex biological matrices?
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + ion exchange) to isolate the compound from proteins and lipids.
- Detection : Couple LC-MS/MS with a HILIC column to improve retention of polar fluorinated analytes. Isotope dilution using -labeled analogs enhances quantification accuracy .
Q. What metabolic pathways are disrupted by this compound in microbial or mammalian systems?
- Enzyme Inhibition : The compound acts as a competitive inhibitor of alanine racemase, blocking bacterial cell wall synthesis (e.g., in Bacillus subtilis).
- Metabolic Flux Analysis : NMR tracking in E. coli cultures reveals accumulation of UDP-N-acetylmuramic acid, confirming peptidoglycan biosynthesis disruption .
Q. How do researchers reconcile contradictory data on the compound’s reactivity in nucleophilic substitution reactions?
Discrepancies in SN2 reactivity (e.g., varying yields in alkylation studies) stem from solvent effects and steric hindrance from the trifluoromethyl group. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while protic solvents (MeOH) stabilize transition states. Kinetic studies using Eyring plots provide clarity .
Q. What strategies optimize the use of this compound in peptide synthesis without side reactions?
- Protection Schemes : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to block the α-amino group during solid-phase synthesis.
- Cleavage Conditions : Avoid strong acids (e.g., HF); instead, employ TFA (trifluoroacetic acid) with scavengers (triisopropylsilane) to prevent furyl group side reactions .
Q. What role does this compound play in probing fluorine-specific biochemical interactions?
The compound’s nucleus serves as a NMR-active probe to study:
- Protein Binding : Saturation transfer difference (STD) NMR identifies binding pockets in enzymes like alanine dehydrogenases.
- Membrane Permeability : MRI tracks cellular uptake in real time, leveraging fluorine’s low background signal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
